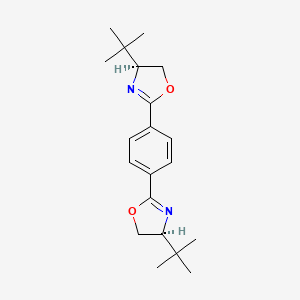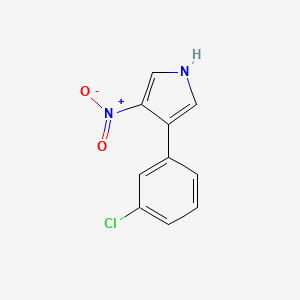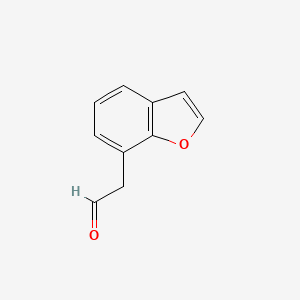
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is a complex organic compound with the molecular formula C10H9ClF5NO4S. This compound is notable for its unique structural features, including the presence of a pentafluorosulfanyl group, which imparts distinct physicochemical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group The final step involves esterification to form the acetate group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group imparts stability and lipophilicity, enhancing its interaction with biological membranes and proteins. The chloro and acetate groups can undergo substitution reactions, allowing the compound to modify various molecular targets.
Comparación Con Compuestos Similares
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate can be compared with similar compounds such as:
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate: Similar structure but with a different position of the nitro group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: Similar structure but with different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C10H9ClF5NO4S |
|---|---|
Peso molecular |
369.69 g/mol |
Nombre IUPAC |
[3-chloro-2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-3-8(18)21-6-4-5-7(22(12,13,14,15)16)9(11)10(6)17(19)20/h4-5H,2-3H2,1H3 |
Clave InChI |
KKXZWSJMKLNBAV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C(=C(C=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
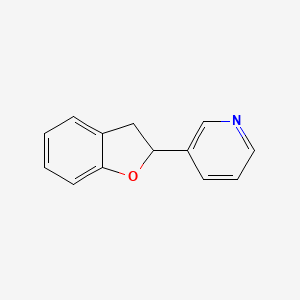
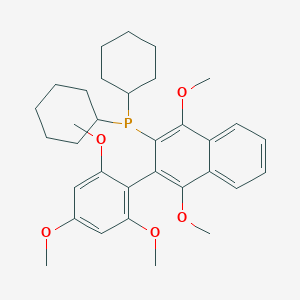
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)

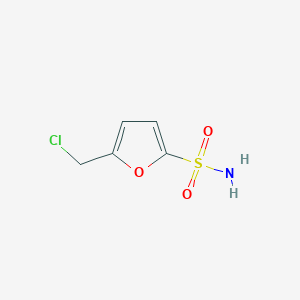
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


